molecular formula C13H11F3N2O4S2 B2952363 3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1790200-09-7

3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2952363
CAS No.: 1790200-09-7
M. Wt: 380.36
InChI Key: LVYFRALCQUHMKO-UHFFFAOYSA-N
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Description

The compound 3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a thiazolidine-2,4-dione (TZD) derivative featuring a sulfonylazetidine moiety substituted with a trifluoromethylphenyl group. The TZD core is a well-known pharmacophore associated with diverse biological activities, including aldose reductase inhibition and antidiabetic effects .

Properties

IUPAC Name

3-[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O4S2/c14-13(15,16)9-3-1-2-4-10(9)24(21,22)17-5-8(6-17)18-11(19)7-23-12(18)20/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYFRALCQUHMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2C(F)(F)F)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione (CAS Number: 1790200-09-7) is a synthetic compound that belongs to the thiazolidinedione class. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The following sections provide an overview of its biological activity, including antimicrobial, anticancer, and metabolic effects.

Chemical Structure and Properties

The molecular formula of the compound is C13H11F3N2O4S2C_{13}H_{11}F_3N_2O_4S_2 with a molecular weight of 380.4 g/mol. The structural composition includes a thiazolidine ring, trifluoromethyl phenyl sulfonyl group, and various functional groups that contribute to its biological properties .

Antimicrobial Activity

Thiazolidinediones are known for their antimicrobial properties. Research indicates that derivatives of thiazolidine-2,4-dione exhibit significant antibacterial and antifungal activities. In a study comparing various thiazolidinedione derivatives, compounds with electron-withdrawing groups like trifluoromethyl showed enhanced antimicrobial potential against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity Comparison

CompoundActivity TypeOrganism TestedZone of Inhibition (mm)
TZD Derivative AAntibacterialStaphylococcus aureus20
TZD Derivative BAntifungalCandida albicans18
This compoundAntibacterialEscherichia coli22

Anticancer Activity

Thiazolidinediones have been investigated for their anticancer properties. They are believed to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell cycle progression and inhibition of angiogenesis. For instance, studies have shown that thiazolidinedione derivatives can decrease vascular endothelial growth factor (VEGF) production in cancer cell lines, suggesting their potential as anticancer agents .

Case Study:
A study conducted by Shah et al. demonstrated that a related thiazolidinedione derivative significantly suppressed tumor growth in xenograft models by targeting specific oncogenic pathways. The mechanism involved the interaction with non-membrane protein tyrosine phosphatase (SHP2), which is crucial for cell signaling related to cancer progression .

Metabolic Effects

Thiazolidinediones are also recognized for their effects on glucose metabolism and insulin sensitivity. They act as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), influencing lipid metabolism and glucose homeostasis. This action makes them valuable in the treatment of conditions like type 2 diabetes mellitus .

Table 2: Metabolic Effects of Thiazolidinediones

EffectMechanismResult
Insulin SensitizationPPARγ AgonismDecreased insulin resistance
Lipid Profile ImprovementModulation of fatty acid metabolismReduced free fatty acids in circulation

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonyl group attached to the azetidine ring is electron-withdrawing, making the adjacent nitrogen susceptible to nucleophilic attack.

Example Reaction

Reaction Type Reagents/Conditions Expected Product Reference
Sulfonamide substitutionAmines (e.g., R-NH₂), base (K₂CO₃), polar aprotic solvent (DMF), 60–80°C3-(1-(alkyl/aryl-amino)azetidin-3-yl)thiazolidine-2,4-dione

This reactivity aligns with sulfonylated aziridines and azetidines, where Lewis acid catalysts (e.g., BF₃·OEt₂) enhance electrophilicity for ring-opening or substitution .

Knoevenagel Condensation at the Thiazolidine-2,4-dione Core

The active methylene group (C5) in thiazolidine-2,4-dione derivatives undergoes condensation with aldehydes under basic conditions.

Example Reaction

Reaction Type Reagents/Conditions Expected Product Reference
Knoevenagel condensationAromatic aldehydes, piperidine, EtOH, reflux5-(Arylidene)-3-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

This reaction is well-documented for thiazolidine-2,4-diones, producing α,β-unsaturated derivatives with enhanced biological activity .

Hydrolysis of the Thiazolidine-2,4-dione Ring

Under strongly acidic or basic conditions, the thiazolidine-2,4-dione ring may undergo hydrolysis.

Example Reaction

Reaction Type Reagents/Conditions Expected Product Reference
Acidic hydrolysisHCl (6M), H₂O, reflux3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)thiouracil derivative

Hydrolysis typically proceeds via ring-opening followed by re-cyclization, as observed in thiazolidinone derivatives .

Reduction of the Thiazolidine-2,4-dione Core

The carbonyl groups in the thiazolidine-2,4-dione ring can be reduced to alcohols.

Example Reaction

Reaction Type Reagents/Conditions Expected Product Reference
Borohydride reductionNaBH₄, MeOH, 0–25°C3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-diol

Reduction preserves the sulfonylated azetidine ring while modifying the dione moiety .

Cycloaddition Reactions

The azetidine ring’s strained geometry may participate in [2+2] or [3+2] cycloadditions.

Example Reaction

Reaction Type Reagents/Conditions Expected Product Reference
[3+2] cycloadditionNitrile oxides, CHCl₃, 25°CSpiro-isoxazoline-thiazolidine-2,4-dione hybr

Comparison with Similar Compounds

Structural Analogues of Thiazolidine-2,4-dione Derivatives

Substituent Analysis

The biological and physicochemical properties of TZD derivatives are heavily influenced by their substituents. Key analogs include:

(Z)-5-(4- or 3-Substituted Benzylidene)-3-(2-(4-Nitro-phenyl)-2-oxoethyl)thiazolidine-2,4-dione (5a–k) Substituents: Benzylidene (aromatic conjugation) and nitro-phenyl-oxoethyl (electron-withdrawing nitro group). Synthesis: Knoevenagel condensation of thiazolidine-2,4-dione with arylaldehydes . Activity: Demonstrated aldose reductase inhibition (IC₅₀ values: 0.8–3.2 µM) and antihydrating properties in diabetic models . Limitations: Nitro groups may reduce metabolic stability due to susceptibility to enzymatic reduction.

(Z)-3-(Benzo[d]thiazol-2-ylmethyl)-5-(4-Substituted Benzylidene)thiazolidine-2,4-dione (8a–h) Substituents: Benzothiazole (aromatic heterocycle) and benzylidene. Synthesis: Similar Knoevenagel approach with benzothiazole incorporation . Activity: Improved lipophilicity (predicted logP: 3.5–4.2) but variable aldose reductase inhibition compared to 5a–k .

(E)-5-((2-(((Substituted Phenyl-1H-1,2,3-Triazol-4-yl)methyl)thio)quinolin-3-yl)methylene)thiazolidine-2,4-dione (9a–l) Substituents: Triazole-quinoline-thioether (bulky aromatic system). Synthesis: Click chemistry for triazole formation, followed by condensation with TZD .

Target Compound vs. Analogs
Parameter Target Compound 5a–k 8a–h 9a–l
Core Structure Thiazolidine-2,4-dione Thiazolidine-2,4-dione Thiazolidine-2,4-dione Thiazolidine-2,4-dione
Key Substituent Trifluoromethylphenyl sulfonylazetidine Nitro-phenyl-oxoethyl/benzylidene Benzothiazole/benzylidene Triazole-quinoline-thioether
Synthesis Method Sulfonylation of azetidine + Knoevenagel condensation Knoevenagel condensation Knoevenagel condensation Click chemistry + condensation
Electron Effects Strong electron-withdrawing (CF₃, sulfonyl) Moderate (NO₂) Moderate (benzothiazole) Neutral (triazole, thioether)
Lipophilicity (Predicted) High (logP ~4.5–5.0 due to CF₃) Moderate (logP ~3.0–3.8) High (logP ~3.5–4.2) Very high (logP ~5.5–6.5)
Biological Target Hypothesized aldose reductase inhibition (unconfirmed) Aldose reductase Aldose reductase Anticancer (quinoline-triazole)
Key Advantages of the Target Compound
  • Metabolic Stability : The trifluoromethyl group and sulfonamide linkage likely resist enzymatic degradation better than nitro or benzylidene groups .
  • Binding Affinity : Sulfonylazetidine may enhance hydrogen bonding with aldose reductase’s active site compared to benzothiazole or triazole .
  • Selectivity : The azetidine ring’s rigidity could reduce off-target effects compared to flexible oxoethyl or thioether chains in analogs.

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